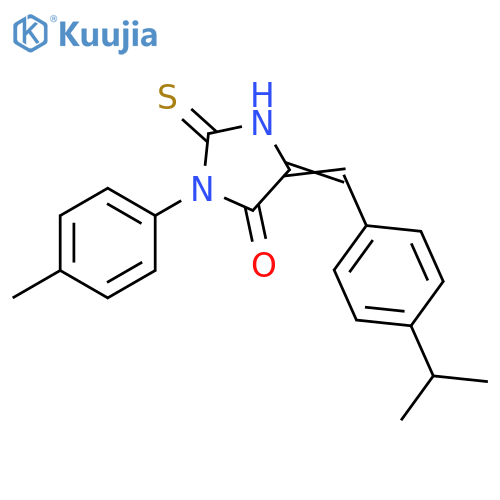Cas no 723332-73-8 (3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one)

723332-73-8 structure
商品名:3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one
3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Imidazolidinone, 5-[[4-(1-methylethyl)phenyl]methylene]-3-(4-methylphenyl)-2-thioxo-
- (5E)-3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
- Z56876370
- EN300-08192
- 723332-73-8
- 3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one
-
- インチ: 1S/C20H20N2OS/c1-13(2)16-8-6-15(7-9-16)12-18-19(23)22(20(24)21-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,24)
- InChIKey: VIMAWNUZRXXTCS-UHFFFAOYSA-N
- ほほえんだ: C1(=S)NC(=CC2=CC=C(C(C)C)C=C2)C(=O)N1C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 336.12963444g/mol
- どういたいしつりょう: 336.12963444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 475.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.51±0.20(Predicted)
3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-08192-0.25g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
| Enamine | EN300-08192-10.0g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95.0% | 10.0g |
$1101.0 | 2025-02-19 | |
| 1PlusChem | 1P019JFT-1g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 1g |
$368.00 | 2024-04-21 | |
| 1PlusChem | 1P019JFT-2.5g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 2.5g |
$684.00 | 2024-04-21 | |
| Aaron | AR019JO5-500mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 500mg |
$266.00 | 2025-02-14 | |
| Enamine | EN300-08192-10g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 10g |
$1101.0 | 2023-10-28 | |
| Aaron | AR019JO5-50mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 50mg |
$83.00 | 2025-02-14 | |
| 1PlusChem | 1P019JFT-50mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 50mg |
$111.00 | 2024-04-21 | |
| 1PlusChem | 1P019JFT-250mg |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95% | 250mg |
$171.00 | 2024-04-21 | |
| Enamine | EN300-08192-0.1g |
3-(4-methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one |
723332-73-8 | 95.0% | 0.1g |
$66.0 | 2025-02-19 |
3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
723332-73-8 (3-(4-methylphenyl)-5-{4-(propan-2-yl)phenylmethylidene}-2-sulfanylideneimidazolidin-4-one) 関連製品
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
